[1-(1-ethynylcyclohexyl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride
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Overview
Description
[1-(1-ethynylcyclohexyl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride: is a synthetic compound with a unique structure that combines an azetidine ring, a cyclohexyl group, and a naphthyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1-ethynylcyclohexyl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride typically involves multiple steps, starting with the preparation of the azetidine ring. The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor. The ethynylcyclohexyl group is then introduced via an alkylation reaction. The final step involves the formation of the naphthyl carbamate moiety through a carbamation reaction using naphthyl isocyanate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency. The purification process typically involves recrystallization or chromatography techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
[1-(1-ethynylcyclohexyl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted azetidine derivatives
Scientific Research Applications
[1-(1-ethynylcyclohexyl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1-(1-ethynylcyclohexyl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes or interact with receptors to alter signal transduction pathways .
Comparison with Similar Compounds
[1-(1-ethynylcyclohexyl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride: can be compared with other similar compounds, such as:
- [1-(1-ethynylcyclohexyl)azetidin-1-ium-3-yl] N-phenylcarbamate;chloride
- [1-(1-ethynylcyclohexyl)azetidin-1-ium-3-yl] N-benzylcarbamate;chloride
- [1-(1-ethynylcyclohexyl)azetidin-1-ium-3-yl] N-tolylcarbamate;chloride
These compounds share similar structural features but differ in the substituents attached to the azetidine ring. The unique combination of the naphthyl carbamate moiety in This compound may confer distinct properties and applications .
Properties
CAS No. |
65226-03-1 |
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Molecular Formula |
C22H25ClN2O2 |
Molecular Weight |
384.9 g/mol |
IUPAC Name |
[1-(1-ethynylcyclohexyl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride |
InChI |
InChI=1S/C22H24N2O2.ClH/c1-2-22(13-6-3-7-14-22)24-15-18(16-24)26-21(25)23-20-12-8-10-17-9-4-5-11-19(17)20;/h1,4-5,8-12,18H,3,6-7,13-16H2,(H,23,25);1H |
InChI Key |
SURNCZOLYRDTSJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCCCC1)[NH+]2CC(C2)OC(=O)NC3=CC=CC4=CC=CC=C43.[Cl-] |
Origin of Product |
United States |
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